molecular formula C8H16ClNO3S B2483328 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride CAS No. 2470435-79-9

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride

Cat. No.: B2483328
CAS No.: 2470435-79-9
M. Wt: 241.73
InChI Key: ZLMNOGGJCAWRHD-UHFFFAOYSA-N
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Description

1-Oxa-4lambda6-thia-9-azaspiro[55]undecane 4,4-dioxide;hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached to the structure.

    Sulfonamide derivatives: Compounds containing sulfonamide groups exhibit similar chemical reactivity and potential biological activity.

    Spirocyclic compounds: Other spirocyclic molecules with different heteroatoms (e.g., nitrogen, oxygen) in the ring system.

Uniqueness

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a spirocyclic framework. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-oxa-4λ6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c10-13(11)6-5-12-8(7-13)1-3-9-4-2-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMNOGGJCAWRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CS(=O)(=O)CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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